3-Hydroxypyridine 1-oxide 3-Hydroxypyridine 1-oxide 3-Hydroxypyridine N-oxide exists in ethanol in the form of free base and in acid medium in the form of conjugate acid.

Brand Name: Vulcanchem
CAS No.: 6602-28-4
VCID: VC21325156
InChI: InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H
SMILES: C1=CC(=C[N+](=C1)[O-])O
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol

3-Hydroxypyridine 1-oxide

CAS No.: 6602-28-4

Cat. No.: VC21325156

Molecular Formula: C5H5NO2

Molecular Weight: 111.1 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxypyridine 1-oxide - 6602-28-4

Specification

CAS No. 6602-28-4
Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
IUPAC Name 1-oxidopyridin-1-ium-3-ol
Standard InChI InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H
Standard InChI Key YMEZKRMAPQIBQH-UHFFFAOYSA-N
SMILES C1=CC(=C[N+](=C1)[O-])O
Canonical SMILES C1=CC(=C[N+](=C1)[O-])O
Melting Point 191.0 °C

Introduction

Chemical Properties and Structure

3-Hydroxypyridine 1-oxide has a molecular formula of C5H5NO2 with a molecular weight of 111.10 g/mol . The exact molecular weight reported in some databases is 111.0987 g/mol . The structure consists of a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom, with the nitrogen carrying a positive charge that is balanced by the negative charge on the oxygen atom bonded to it, effectively forming an inner salt structure .

The chemical structure can be represented by the SMILES notation: OC1=CC=CNH++[CH-]1 . For database identification purposes, the compound has been assigned the InChIKey YMEZKRMAPQIBQH-UHFFFAOYSA-N . This standardized identifier allows for unambiguous reference to the compound across various chemical databases and literature sources.

From a structural chemistry perspective, 3-Hydroxypyridine 1-oxide represents an interesting example of a compound containing both a phenolic hydroxyl group and an N-oxide functionality. These structural features contribute to the compound's ability to participate in hydrogen bonding, both as a donor (through the hydroxyl group) and as an acceptor (through the N-oxide group).

Physical Properties

The physical properties of 3-Hydroxypyridine 1-oxide provide important insights into its behavior in various environments and its potential applications. These properties are summarized in the comprehensive table below:

PropertyValueReference
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
Exact Molecular Weight111.0987 g/mol
Physical State at Room TemperatureSolid
Melting Point191°C
Log10 Partition Coefficient (octanol/water)-0.61
CAS Registry Number6602-28-4

The negative log partition coefficient (log P = -0.61) indicates that the compound is more soluble in water than in octanol, suggesting significant hydrophilic properties . This hydrophilicity can be attributed to the presence of both the hydroxyl group and the N-oxide functionality, which can form hydrogen bonds with water molecules. This property has important implications for the compound's potential applications in aqueous environments, such as biological systems or water-based chemical processes.

The relatively high melting point (191°C) suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding networks formed between molecules through the hydroxyl and N-oxide groups .

3-Hydroxypyridine 1-oxide can be identified and characterized through various analytical techniques. The compound is registered in chemical databases with CAS Registry Number 6602-28-4 and is referenced using its unique InChIKey YMEZKRMAPQIBQH-UHFFFAOYSA-N .

The compound is known by several alternative names in scientific literature and chemical databases:

  • 3-Hydroxypyridine-N-oxide

  • 3-Hydroxypyridine 1-oxide

  • 3-Pyridinol N-oxide

  • Pyridinium,1,3-dihydroxy-,1-hydroxide,inner salt

  • Pyridin-3-ol 1-oxide

These alternative nomenclatures are essential for comprehensive literature searches and database queries when researching this compound. Information about 3-Hydroxypyridine 1-oxide can be found in established chemical databases including the NIST Chemistry WebBook and ChemSpider, as indicated by the links provided in the search results .

Analytical techniques commonly employed to characterize such compounds include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography. These techniques provide valuable information about the compound's structure, purity, and physical properties.

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